molecular formula C21H16ClN3O2S B2586585 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 886964-86-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2586585
M. Wt: 409.89
InChI Key: HGRZDJONJYSCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. GSK-3 has been implicated in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In recent years, the development of GSK-3 inhibitors has emerged as a promising strategy for the treatment of these diseases.

Scientific Research Applications

Antimicrobial Activity

One of the primary research applications of derivatives similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is in the field of antimicrobial studies. For instance, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives using a process that involved the formation of 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and further condensation to amide derivatives. These compounds exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi, indicating the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-10-9-16(22)19-18(17)24-21(28-19)25(13-14-6-5-11-23-12-14)20(26)15-7-3-2-4-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRZDJONJYSCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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